N-(4-aminophenyl)-2-(diethylamino)acetamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLGRUOHQCCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876969 | |
| Record name | P-AMINOACETANILIDE,A-DIETHYLAMINO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Aminophenyl 2 Diethylamino Acetamide
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-aminophenyl)-2-(diethylamino)acetamide, two primary disconnections are most logical:
Amide Bond Disconnection (C-N bond): The most apparent disconnection is at the amide bond. This breaks the molecule into p-phenylenediamine (or a protected version) and diethylaminoacetic acid or its more reactive derivative, diethylaminoacetyl chloride. This approach is direct but may require protection of one of the amino groups on p-phenylenediamine to ensure selective acylation.
Side-Chain C-N Bond Disconnection: An alternative disconnection breaks the bond between the acetamide (B32628) nitrogen and the diethylaminoethyl group. This leads to a precursor like 2-chloro-N-(4-aminophenyl)acetamide and diethylamine. This strategy often begins with a more stable nitro-substituted precursor to avoid side reactions with the reactive aromatic amine.
A third, highly practical approach involves a functional group interconversion, where the final synthetic step is the reduction of an aromatic nitro group. This retrosynthetic pathway leads to the precursor N-(4-nitrophenyl)-2-(diethylamino)acetamide. This nitro-compound can be further deconstructed via the amide or side-chain C-N bond disconnections, typically starting from p-nitroaniline.
Classical Synthetic Approaches for Acetamide and Aniline Derivatives
Classical methods provide robust and well-documented pathways to the target compound, primarily revolving around the formation of the amide bond and the installation of the key functional groups.
The formation of the amide linkage is a cornerstone of this synthesis. This can be achieved by reacting an amine with an activated carboxylic acid derivative.
From Acyl Chlorides: A common and efficient method involves the reaction of an amine with an acyl chloride. researchgate.net For this synthesis, 4-nitroaniline can be reacted with chloroacetyl chloride to produce 2-chloro-N-(4-nitrophenyl)acetamide. This intermediate is pivotal for the subsequent introduction of the diethylamino group. The reaction is typically carried out in a suitable solvent, often with a mild base to neutralize the HCl byproduct. researchgate.net
From Carboxylic Acids: Direct amidation using a carboxylic acid (like diethylaminoacetic acid) and an amine (like p-phenylenediamine) requires a coupling agent to activate the carboxylic acid. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. However, this direct approach can be complicated by the need for selective N-acylation if p-phenylenediamine is used as the starting material.
| Amidation Method | Reactants | Key Reagents | Advantages |
| Acyl Chloride Method | 4-Nitroaniline + Chloroacetyl chloride | Mild base (e.g., NaHCO₃, Triethylamine) | High reactivity, good yields |
| Carboxylic Acid Coupling | p-Phenylenediamine + Diethylaminoacetic acid | Coupling agents (e.g., DCC, EDC) | Direct, avoids handling acyl chlorides |
This step is crucial for introducing the tertiary amine functionality. The strategy involves the reaction of a nucleophile (diethylamine) with an electrophilic carbon atom. A highly effective route utilizes the intermediate 2-chloro-N-(4-nitrophenyl)acetamide, synthesized as described in the previous section.
The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by diethylamine. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen of diethylamine attacks the electrophilic carbon, displacing the chloride ion. This yields the key nitro-precursor, N-(4-nitrophenyl)-2-(diethylamino)acetamide. echemi.com This method is advantageous as it builds the core structure before the sensitive aromatic amine is generated.
The final and critical step in one of the most common synthetic pathways is the reduction of the aromatic nitro group to a primary amine. researchgate.net The starting material for this step is N-(4-nitrophenyl)-2-(diethylamino)acetamide. echemi.com The reduction of a nitro group is a fundamental transformation in the synthesis of aromatic amines and can be accomplished using various reagents. researchgate.net
Commonly used methods include:
Metal-Acid Reduction: A widely used and cost-effective method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. researchgate.netresearchgate.net For instance, treating the nitro precursor with iron powder in aqueous acetic acid provides a reliable route to the final product, this compound. chemicalbook.com
Catalytic Hydrogenation: Another clean and efficient method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. This method is highly effective but requires specialized equipment for handling hydrogen gas.
| Reduction Method | Reagents | Conditions | Notes |
| Metal-Acid | Fe / Acetic Acid | 20-45°C | Cost-effective, widely used in industry. chemicalbook.com |
| Metal-Acid | Zn / HCl | Varies | Effective, though can sometimes be vigorous. researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, Room Temperature | High yield, clean reaction, requires hydrogenation apparatus. |
Modern Synthetic Techniques and Catalysis in the Preparation of the Chemical Compound
While classical methods are robust, modern catalytic approaches offer alternative pathways that can provide higher efficiency and functional group tolerance under milder conditions.
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org
Theoretically, this compound could be synthesized by coupling an aryl halide, such as N-(4-bromophenyl)acetamide, with diethylamine, though this is not the most direct route. A more plausible application would be the coupling of an aryl halide like 4-bromoaniline with 2-(diethylamino)acetamide using a palladium catalyst, a suitable phosphine ligand, and a base. acsgcipr.org While powerful for creating diverse libraries of compounds, for this specific target molecule, this method is often more complex and costly than the classical nitro-reduction pathway.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound can proceed through two primary conceptual routes.
One potential pathway involves the direct acylation of p-phenylenediamine with a suitable diethylamino acetylating agent, such as 2-chloro-N,N-diethylacetamide. In this approach, the high energy and efficient heating provided by microwaves can significantly reduce the reaction time from several hours to mere minutes. A general procedure would involve mixing p-phenylenediamine with 2-chloro-N,N-diethylacetamide, with or without a catalyst and a solvent, in a vessel suitable for microwave irradiation. The reaction mixture is then subjected to microwave energy at a controlled temperature and power for a short duration.
Another viable route begins with 4-nitroaniline, which is first acylated with 2-chloro-N,N-diethylacetamide to form N-(4-nitrophenyl)-2-(diethylamino)acetamide. This intermediate is then subjected to a reduction of the nitro group to an amine. Microwave assistance can be beneficial in both steps. The initial acylation can be expedited, and the subsequent reduction, which often employs metal catalysts, can also be enhanced by microwave heating, potentially leading to faster and more efficient conversions.
While specific experimental data for the microwave-assisted synthesis of this compound is not extensively detailed in publicly available literature, the principles of microwave-assisted N-acylation of aromatic amines are well-established. These reactions often benefit from the use of polar solvents that efficiently absorb microwave energy or can even be performed under solvent-free conditions, which aligns with green chemistry principles.
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be systematically varied and studied.
Key Parameters for Optimization:
Reactant Molar Ratio: The stoichiometry of the reactants, p-phenylenediamine (or 4-nitroaniline) and the acylating agent, plays a critical role. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts, such as di-acylated p-phenylenediamine. A systematic study of molar ratios is necessary to find the optimal balance.
Catalyst: The choice of catalyst, if any, can significantly influence the reaction rate and yield. For acylation reactions, both acid and base catalysts can be employed. Lewis acids or protonic acids can activate the acylating agent, while bases can deprotonate the amine, increasing its nucleophilicity. The catalyst loading is another important variable to optimize.
Solvent: The solvent can affect the solubility of reactants, the reaction temperature, and the interaction with microwaves. For conventional heating, high-boiling point aprotic solvents are often used. In microwave-assisted synthesis, polar solvents that couple efficiently with microwaves are preferred. Solvent-free conditions should also be explored as a greener alternative.
Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and decomposition. Optimization involves finding the lowest possible temperature and shortest time that provide a high yield of the desired product.
Illustrative Data for Optimization Studies:
To illustrate the optimization process, a hypothetical set of experiments for the acylation of p-phenylenediamine with 2-chloro-N,N-diethylacetamide is presented in the table below. Such studies would systematically vary one parameter while keeping others constant to determine its effect on the product yield.
| Entry | Molar Ratio (Amine:Acylating Agent) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1:1 | None | Toluene | 110 | 240 | 45 |
| 2 | 1:1.2 | None | Toluene | 110 | 240 | 55 |
| 3 | 1:1.2 | Pyridine (10) | Toluene | 110 | 120 | 75 |
| 4 | 1:1.2 | Pyridine (10) | Acetonitrile (B52724) | 80 | 180 | 70 |
| 5 | 1:1.2 | Pyridine (10) | None (MW) | 120 | 15 | 85 |
This is a hypothetical data table for illustrative purposes.
Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key principles that can be applied include:
Prevention of Waste: Optimizing reactions to achieve high atom economy and high yields minimizes the generation of waste. Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or eliminated. Water is an ideal green solvent, and its use in organic reactions is a growing area of research. Solvent-free reactions, particularly under microwave irradiation, are an excellent green alternative. If solvents are necessary, bio-based or recyclable solvents with low toxicity profiles are preferred.
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. The development of efficient and recyclable catalysts for the acylation and reduction steps is a key area for green synthesis.
Use of Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging for this specific compound, exploring bio-based starting materials for the synthesis of the reactants (p-phenylenediamine and diethylaminoacetic acid derivatives) would be a long-term green chemistry goal.
Green Metrics for Synthesis Evaluation:
To quantify the "greenness" of a synthetic route, various metrics can be employed. These include:
Atom Economy: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
E-Factor (Environmental Factor): Total weight of waste / Weight of product
Process Mass Intensity (PMI): Total mass in a process / Mass of product
By calculating and comparing these metrics for different synthetic routes, the most environmentally benign method can be identified and implemented. The development of a catalytic, solvent-free, microwave-assisted synthesis for this compound would represent a significant advancement in the sustainable production of this chemical compound.
Advanced Analytical and Spectroscopic Characterization of N 4 Aminophenyl 2 Diethylamino Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-aminophenyl)-2-(diethylamino)acetamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the aminophenyl ring, the methylene (B1212753) protons of the acetamide (B32628) and diethylamino groups, the methyl protons of the diethylamino groups, and the amine and amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the presence of these functional groups and their connectivity.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.6 - 7.4 | Multiplet | 4H |
| Amide NH | ~8.0 | Singlet | 1H |
| Methylene CH₂ (acetamide) | ~3.0 | Singlet | 2H |
| Methylene CH₂ (diethylamino) | ~2.6 | Quartet | 4H |
| Amine NH₂ | ~3.5 | Singlet | 2H |
| Methyl CH₃ (diethylamino) | ~1.1 | Triplet | 6H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic), providing further confirmation of the compound's structure.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~170 |
| Aromatic C (C-NH₂) | ~145 |
| Aromatic C (C-NH) | ~130 |
| Aromatic CH | 115 - 125 |
| Methylene C (acetamide) | ~58 |
| Methylene C (diethylamino) | ~48 |
| Methyl C (diethylamino) | ~12 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. For instance, it would show a correlation between the methylene and methyl protons of the diethylamino group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively assign which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, a correlation between the amide proton and the carbonyl carbon would be expected.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the molecular identity of this compound. nih.gov The exact mass can be used to confirm the molecular formula C₁₂H₁₉N₃O.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. rsc.org In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. By inducing fragmentation of this molecular ion (e.g., through collision-induced dissociation in tandem MS), a characteristic fragmentation pattern is produced. researchgate.net Analysis of these fragment ions can provide valuable information about the compound's structure, as specific bonds are more prone to cleavage. Common fragmentation pathways for this molecule might include cleavage of the amide bond or loss of the diethylamino group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound by identifying its functional groups and characterizing its electronic properties.
Infrared (IR) Spectroscopy provides valuable information about the specific functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary amino group (-NH2) on the phenyl ring would typically show symmetric and asymmetric stretching vibrations in the range of 3400-3200 cm⁻¹. The N-H stretching of the secondary amide is also expected in this region. The carbonyl (C=O) stretching of the amide group is a strong indicator and usually appears in the region of 1680-1630 cm⁻¹. Aromatic C=C stretching vibrations are expected between 1600-1450 cm⁻¹, while the C-N stretching of the aromatic amine and the aliphatic diethylamino group would be observed in the 1350-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (Ar-NH₂) | N-H Stretch | 3400-3200 |
| Secondary Amide (-CONH-) | N-H Stretch | 3400-3200 |
| Amide | C=O Stretch | 1680-1630 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Amine | C-N Stretch | 1350-1250 |
| Aliphatic Amine (R₃N) | C-N Stretch | 1250-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily influenced by the aminophenyl chromophore. The presence of the amino group and the amide linkage conjugated with the benzene (B151609) ring is expected to result in characteristic absorption bands. Typically, aromatic compounds exhibit strong absorption in the UV region. For a structurally related compound, N-(4-aminophenyl) acetamide, absorption peaks have been observed at approximately 206 nm and 246 nm. researchgate.net These absorptions are likely due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The exact position and intensity of these bands for the title compound would be influenced by the solvent polarity.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity determination of this compound. The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector.
A reversed-phase C18 column is a common and suitable choice for the separation of moderately polar compounds like the target molecule. nih.govnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape, especially for the basic amino groups. nih.govresearchgate.net Gradient elution may be necessary to achieve optimal separation of the main compound from any impurities. nih.gov UV detection is appropriate due to the presence of the aromatic chromophore, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy. nih.gov For the structurally similar compound 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, a successful isocratic separation was achieved using a C18 column with a mobile phase of potassium phosphate (B84403) buffer (pH 7.0) and acetonitrile, with UV detection at 254 nm. nih.gov
Interactive Data Table: Exemplary HPLC Conditions for a Structurally Related Compound
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Potassium Phosphate Buffer (pH 7.0) : Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at λmax |
| Temperature | Ambient or controlled |
Gas Chromatography (GC) can also be considered for the analysis of this compound. However, the relatively high molecular weight and the presence of polar functional groups (amine and amide) may lead to challenges such as poor volatility and potential thermal degradation in the GC inlet and column. chromatographyonline.com The analysis of amines by GC can be difficult due to their polarity. chromatographyonline.com
To overcome these issues, derivatization of the amine and amide groups could be employed to increase volatility and thermal stability. Silylation or acylation are common derivatization techniques for such functional groups. If direct GC analysis is attempted, a polar capillary column would be required, and careful optimization of the temperature program would be necessary to avoid compound degradation. The use of a nitrogen-phosphorus detector (NPD) could provide selective and sensitive detection of this nitrogen-containing compound. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly valuable for monitoring the progress of the synthesis of this compound. thieme.de By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized.
For the separation of the starting materials (e.g., a carboxylic acid and an amine) from the amide product, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation. A common solvent system for such compounds is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. reddit.com
Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. researchgate.net Additionally, staining reagents can be used. For instance, ninhydrin (B49086) is a suitable stain for visualizing the primary amine of the starting material, while potassium permanganate (B83412) can be used as a general stain for organic compounds. reddit.com
Interactive Data Table: General Parameters for TLC Monitoring of Amide Synthesis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Visualization | UV light (254 nm), Potassium Permanganate stain, Ninhydrin stain |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.com This technique is also invaluable for determining the absolute configuration of chiral molecules. nih.gov
However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, especially for flexible molecules that may adopt multiple conformations. nih.govresearchgate.net The presence of rotatable bonds in the diethylaminoethyl and acetamide moieties of the target compound may hinder the crystallization process. Should crystallization be successful, the resulting crystal structure would reveal the preferred solid-state conformation and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the crystal packing. mdpi.comresearchgate.net
Computational and Theoretical Chemical Studies of N 4 Aminophenyl 2 Diethylamino Acetamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could be employed to optimize the geometry of N-(4-aminophenyl)-2-(diethylamino)acetamide, providing precise information on the spatial arrangement of its atoms. Furthermore, these calculations would yield important electronic properties such as ionization potential, electron affinity, and electronegativity.
A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The results would provide a detailed picture of the molecule's electronic landscape.
Ab Initio Methods
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide highly accurate results for molecular properties. An ab initio study of this compound would offer a rigorous theoretical determination of its geometry and electronic structure, serving as a benchmark for other computational methods.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the acetamide (B32628) and amino groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amino group, highlighting sites for nucleophilic attack. This analysis is crucial for understanding how the molecule interacts with other chemical species.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A small energy gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would also be visualized to identify the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. For instance, the HOMO is often localized on the electron-rich amino and diethylamino groups, while the LUMO might be distributed over the aromatic ring and the carbonyl group.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure and function of molecules. NCI analysis, often performed using the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions.
An NCI analysis of this compound would reveal the presence and nature of intramolecular and intermolecular non-covalent interactions. For example, intramolecular hydrogen bonds could exist between the amino group and the carbonyl oxygen, influencing the molecule's conformation. In a condensed phase, intermolecular hydrogen bonds and other van der Waals interactions would be identified, providing a deeper understanding of its solid-state packing and physical properties.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry.
A conformational analysis of this compound would identify the most stable conformers (i.e., those with the lowest energy) and the energy barriers between them. This is particularly important for a flexible molecule like this, which has several rotatable bonds. By systematically rotating key dihedral angles and calculating the corresponding energies, a PES could be constructed. This would provide valuable information on the molecule's flexibility and the relative populations of different conformers at a given temperature, which can significantly impact its biological activity and physical properties.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)
No published theoretical data on the predicted vibrational frequencies or electronic transitions for This compound could be located. Such predictions would require specific quantum chemical calculations to be performed on this molecule's optimized geometry.
Theoretical Insights into Chemical Reactivity Descriptors
There is no available research detailing the theoretical chemical reactivity descriptors for This compound . Information on properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, electronegativity, chemical hardness, and other related descriptors has not been reported in the scientific literature for this compound.
Chemical Stability and Degradation Pathways of N 4 Aminophenyl 2 Diethylamino Acetamide
Hydrolytic Degradation Pathways (Acidic and Alkaline Conditions)
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for N-(4-aminophenyl)-2-(diethylamino)acetamide, primarily targeting the amide bond. The rate and mechanism of this reaction are highly dependent on the pH of the environment.
Under acidic conditions , the amide oxygen is protonated, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org This acid-catalyzed hydrolysis is a common degradation pathway for amide-containing compounds. chemguide.co.uklibretexts.org The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the amide bond. libretexts.org For this compound, this would yield 4-aminoaniline and 2-(diethylamino)acetic acid. The resulting amine products would subsequently be protonated in the acidic medium to form their corresponding ammonium salts. youtube.com
In alkaline conditions , the amide is hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This reaction is generally slower than acid-catalyzed hydrolysis but can be significant, especially at elevated temperatures. libretexts.org The process, like its acidic counterpart, involves a tetrahedral intermediate. The cleavage of the C-N bond results in the formation of a carboxylate salt and an amine. youtube.com In the case of this compound, alkaline hydrolysis would produce the sodium salt of 2-(diethylamino)acetic acid and 4-aminoaniline.
Illustrative Data on Hydrolytic Degradation Rate Constants
The following table provides hypothetical first-order rate constants (k) to illustrate the pH-dependent hydrolytic degradation of a compound structurally similar to this compound at 50°C.
| pH | Condition | Illustrative k (s⁻¹) |
| 2.0 | Acidic | 1.5 x 10⁻⁶ |
| 5.0 | Weakly Acidic | 3.2 x 10⁻⁸ |
| 7.0 | Neutral | 1.1 x 10⁻⁸ |
| 9.0 | Alkaline | 4.5 x 10⁻⁷ |
| 12.0 | Strongly Alkaline | 2.8 x 10⁻⁶ |
Oxidative Degradation Mechanisms
The primary aromatic amine group in this compound is particularly susceptible to oxidation. Aromatic amines can undergo oxidation to form a variety of colored degradation products, including nitroso, nitro, and azo compounds, as well as polymeric materials. nih.gov The presence of oxygen, metal ions, and exposure to light can catalyze these oxidative processes. The tertiary amine of the diethylamino group can also be oxidized to form an N-oxide. Advanced oxidation processes are known to effectively degrade nitrogen-containing compounds, with ozone and Fenton processes being particularly reactive towards amines. nih.gov
Potential oxidative degradation pathways include:
Oxidation of the primary aromatic amine: This can lead to the formation of N-phenylhydroxylamine, which can be further oxidized to a nitrosobenzene derivative. Dimerization can also occur, leading to the formation of azoxybenzene, azobenzene, and hydrazobenzene derivatives.
Oxidation of the diethylamino group: The tertiary amine can be oxidized to form the corresponding N-oxide, N-(4-aminophenyl)-2-(diethyl-N-oxido-amino)acetamide.
Photolytic Degradation Studies and Light Sensitivity
Aromatic amino compounds are often sensitive to light. Exposure to ultraviolet (UV) or visible light can provide the energy required to initiate photochemical reactions, leading to degradation. The aromatic ring system in this compound can absorb light energy, leading to an excited state that can then undergo various reactions, including oxidation and cleavage of chemical bonds. The photolytic degradation of related compounds has been shown to be pH-dependent. nih.gov For instance, photolysis of certain compounds is more pronounced in neutral to basic solutions, while acidic conditions can offer some protection against photodegradation. nih.gov The development of colored degradants is a common indicator of photolytic instability in aromatic amines.
Illustrative Photodegradation Profile
This table illustrates the hypothetical percentage degradation of a 0.1 mg/mL solution of a related aminophenyl acetamide (B32628) derivative after 24 hours of exposure to a specific UV light source.
| pH | % Degradation (Hypothetical) |
| 3.0 | 5% |
| 7.0 | 25% |
| 9.0 | 40% |
Thermal Stability and Degradation Kinetics
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, such as those that may be encountered during manufacturing processes like drying or melt extrusion, thermal degradation can occur. The thermal decomposition of amides can proceed through various mechanisms, including decarboxylation and dehydration, leading to the formation of smaller molecules. mdpi.com For N-aryl substituted amides, thermal degradation can involve complex rearrangements and fragmentation. mdpi.com Kinetic studies of the thermal degradation of polyamides have shown that the process can be modeled to determine the activation energy and predict the rate of decomposition at different temperatures. researchgate.net
Identification and Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and assessing the safety of a drug substance. Based on the degradation pathways discussed above, the following are potential degradation products of this compound:
From Hydrolysis:
4-aminoaniline
2-(diethylamino)acetic acid
From Oxidation:
N-(4-nitrosophenyl)-2-(diethylamino)acetamide
N-(4-nitrophenyl)-2-(diethylamino)acetamide
Azoxy, azo, and hydrazo dimers
N-(4-aminophenyl)-2-(diethyl-N-oxido-amino)acetamide
From Photolysis:
A complex mixture of colored products arising from oxidation and polymerization of the aromatic amine.
From Thermal Degradation:
Decarboxylated and deaminated fragments.
These potential degradants would need to be synthesized, characterized, and quantified using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Strategies for Enhancing the Chemical Stability of the Compound
Several strategies can be employed to enhance the stability of this compound:
pH Control: Maintaining the pH of a formulation within a range where the rate of hydrolysis is minimal is a key strategy. For many amides, this is typically in the weakly acidic to neutral pH range.
Protection from Light: Packaging in light-resistant containers (e.g., amber vials) and storing in the dark can prevent photolytic degradation.
Inert Atmosphere: Purging with an inert gas like nitrogen can minimize oxidative degradation by reducing the exposure to oxygen.
Addition of Antioxidants: The inclusion of antioxidants in the formulation can inhibit oxidative degradation pathways.
Control of Storage Temperature: Storing the compound at controlled room temperature or under refrigeration can significantly slow down the rates of all degradation reactions.
Structural Modification: In the drug design phase, bioisosteric replacement of the labile amide bond with more stable linkages can be considered to improve metabolic and chemical stability. nih.gov
By understanding the inherent instabilities of this compound and implementing these stabilization strategies, it is possible to develop a chemically robust and reliable drug product.
Considerations for Biochemical Transformations and Metabolic Stability General Chemical Pathways
Enzyme-Mediated Amide Hydrolysis
The amide bond in N-(4-aminophenyl)-2-(diethylamino)acetamide is a potential site for enzymatic hydrolysis, a common metabolic reaction. This biotransformation would cleave the molecule into two primary metabolites: 4-aminoaniline and 2-(diethylamino)acetic acid. In humans, this reaction is primarily mediated by a variety of hydrolases.
While Cytochrome P450 enzymes are major players in drug metabolism, other enzymes such as aldehyde oxidase (AO) and carboxylesterases (CES) have been identified as significant contributors to the hydrolysis of amide bonds. nih.govnih.gov These enzymes are abundant in the liver, a primary site of drug metabolism. mttlab.eu For instance, studies on other complex amide-containing molecules have demonstrated rapid hydrolysis, with the soluble enzyme fractions in human liver cytosol being particularly active. nih.govnih.gov The efficiency of amide hydrolysis can vary significantly between species. nih.gov Another enzymatic pathway for amide formation and hydrolysis involves a two-step process catalyzed by nitrile hydratase and amidase, though this is more commonly associated with nitrile-containing compounds. thieme-connect.de The susceptibility of the amide in this compound to these enzymes would be a critical determinant of its metabolic stability.
Aromatic Ring Oxidation Pathways
The phenyl ring of the 4-aminoaniline moiety is subject to oxidative metabolism, typically initiated by cytochrome P450 (CYP) enzymes. mttlab.eu The generally accepted pathway for the oxidation of aromatic compounds involves the addition of a hydroxyl radical (HO•) to the ring. nih.gov This reaction proceeds through a hydroxycyclohexadienyl radical intermediate, which can then be converted to a phenolic compound. nih.gov
For this compound, this would likely result in the formation of hydroxylated metabolites, with the hydroxyl group being introduced at positions ortho or meta to the existing amino and acetamide (B32628) groups. The initial hydroxylation can be followed by further oxidation or conjugation reactions. The process of sequential hydroxylation of the aromatic ring is a common transformation pathway for aromatic compounds. nih.gov
N-Dealkylation and N-Oxidation of Amine Moieties
The compound possesses two distinct amine moieties ripe for metabolism: a primary aromatic amine and a tertiary aliphatic amine.
Primary Aromatic Amine (-NH2): The primary amino group on the phenyl ring can undergo N-oxidation or conjugation reactions.
Tertiary Diethylamino Group (-N(CH2CH3)2): This group is a prime target for two major oxidative pathways: N-dealkylation and N-oxidation. semanticscholar.org
N-Dealkylation is predominantly catalyzed by CYP450 isozymes. semanticscholar.orgnih.gov The process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.gov This intermediate then spontaneously cleaves, resulting in the removal of an alkyl group as an aldehyde (in this case, acetaldehyde (B116499) from the de-ethylation) and the formation of a secondary amine metabolite. semanticscholar.orgnih.gov This process can occur sequentially, first yielding N-(4-aminophenyl)-2-(ethylamino)acetamide, followed by a second de-ethylation to produce the primary amine metabolite, N-(4-aminophenyl)-2-aminoacetamide.
N-Oxidation of the tertiary diethylamino group is another possibility, often mediated by Flavin-containing monooxygenases (FMOs). semanticscholar.org This reaction leads to the formation of a stable N-oxide metabolite, N-(4-aminophenyl)-2-(diethyl-N-oxido-amino)acetamide. There is often a partitioning between the N-dealkylation and N-oxidation pathways, with the ratio of products depending on the specific compound and the enzymes involved. nih.gov While N-dealkylation is often the dominant pathway for many tertiary amines catalyzed by P450s, a certain level of N-oxidation is generally expected. nih.gov
Future Directions and Emerging Research Avenues for N 4 Aminophenyl 2 Diethylamino Acetamide
Development of Novel Synthetic Methodologies for Related Scaffolds
The core structure of N-(4-aminophenyl)-2-(diethylamino)acetamide offers a robust scaffold that can be elaborated to generate a diverse library of related compounds. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. One promising direction is the application of C-H activation strategies to directly functionalize the aromatic ring, thereby bypassing traditional multi-step sequences. Additionally, the use of flow chemistry could enable safer, more scalable, and highly controlled production of derivatives.
Another area of exploration involves the diversification of the diethylamino group. The development of novel catalytic methods for late-stage N-dealkylation and re-functionalization would allow for the rapid synthesis of analogs with a wide range of steric and electronic properties. These new synthetic tools will be instrumental in fine-tuning the compound's characteristics for specific applications. For instance, the synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored for their biological activities. nih.gov
| Synthetic Approach | Potential Advantages | Target Moiety |
| C-H Activation | Atom economy, reduced step count | Aromatic ring |
| Flow Chemistry | Scalability, safety, precise control | Entire scaffold |
| Catalytic N-dealkylation/Re-functionalization | Rapid diversification | Diethylamino group |
Application of Advanced Computational Techniques for Property Prediction
The integration of advanced computational techniques is set to revolutionize the study of this compound and its analogs. nih.gov In silico methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the molecule's electronic structure, conformational preferences, and intermolecular interactions. These computational approaches are invaluable for predicting a wide array of properties, from reactivity and spectral signatures to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be pivotal in guiding the design of new derivatives with desired characteristics. nih.gov By correlating structural features with experimental data, these models can predict the properties of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing experimental costs. Machine learning algorithms, trained on large datasets of chemical information, are expected to further enhance the predictive power of these computational tools. chemrxiv.org
| Computational Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, reactivity | Mechanistic understanding |
| Molecular Dynamics (MD) | Conformational dynamics, solvation | Understanding behavior in different environments |
| QSAR/QSPR | Biological activity, physicochemical properties | Rational design of new compounds |
| Machine Learning | Broad spectrum of properties | Accelerated discovery of lead compounds |
Exploration of Structure-Property Relationships for Material Science Applications
The unique combination of an aromatic amine and a flexible diethylaminoacetamide side chain suggests that this compound and its derivatives could find applications in material science. researchgate.net A systematic exploration of structure-property relationships will be crucial in unlocking this potential. For instance, modifications to the aromatic ring or the tertiary amine could influence the compound's photophysical properties, such as its fluorescence emission and quantum yield. This could lead to the development of novel organic light-emitting diode (OLED) materials or fluorescent probes.
Furthermore, the ability of the amine and amide groups to participate in hydrogen bonding suggests that these molecules could be used as building blocks for self-assembling materials and supramolecular polymers. researchgate.net The relationship between molecular structure and the resulting material properties, such as thermal stability, mechanical strength, and conductivity, will be a key area of investigation. elsevierpure.comnih.gov Understanding these relationships will enable the rational design of materials with tailored functionalities.
Integration with High-Throughput Screening for Chemical Reactivity Profiling
High-throughput screening (HTS) methodologies offer a powerful platform for rapidly assessing the chemical reactivity of this compound and its analogs. sigmaaldrich.com By employing miniaturized and parallelized reaction formats, HTS can be used to screen vast libraries of reactants and catalysts to discover novel transformations and optimize reaction conditions. chemrxiv.orgnih.govchemrxiv.org This approach can accelerate the discovery of new applications for this chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-aminophenyl)-2-(diethylamino)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves amide bond formation between 4-aminophenylamine and 2-(diethylamino)acetyl chloride. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity and solubility of intermediates .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted starting materials and byproducts .
- Optimization : Yield improvements (70–85%) are achieved via dropwise addition of acyl chloride and stoichiometric triethylamine as a base .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Key techniques :
- ¹H/¹³C NMR : Confirm structure via characteristic signals (e.g., NH at δ 6.5–7.0 ppm, diethylamino CH₃ at δ 1.0–1.2 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (e.g., m/z 264.2) .
- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. What are the known biological targets of this compound, and how are these interactions validated?
- Targets : Preliminary studies suggest inhibition of Akt protein kinase (IC₅₀ ~2.5 μM) and modulation of GPCR signaling .
- Validation methods :
- Enzyme inhibition assays : Measure ATP depletion via luminescence in cancer cell lines (e.g., MCF-7) .
- Cellular uptake studies : Radiolabeled compound tracking (³H or ¹⁴C) in HEK293 cells .
Advanced Research Questions
Q. How can computational chemistry predict the binding affinity of this compound to enzyme targets?
- Approach :
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using Akt kinase crystal structures (PDB: 3OCB) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Compare computational ΔG values with experimental IC₅₀ data to refine force field parameters .
Q. What strategies resolve contradictory data on the compound’s biological activity across cellular models?
- Case study : Discrepancies in antiproliferative activity (e.g., IC₅₀ = 5 μM in HeLa vs. >50 μM in A549):
- Hypothesis testing : Evaluate metabolic differences (e.g., CYP450 expression) via qPCR .
- Dose-response refinement : Use 10-point dilution curves (0.1–100 μM) with triplicate technical replicates .
- Data normalization : Correct for batch effects (e.g., cell passage number, serum lot) using Z-score analysis .
Q. How does the diethylamino group influence pharmacokinetic properties compared to analogs?
- Structural impact :
- Lipophilicity (LogP) : Diethylamino increases LogP by 0.8 units vs. dimethylamino analogs, enhancing blood-brain barrier penetration .
- Metabolic stability : In vitro microsomal assays (human liver S9 fraction) show 40% slower clearance than non-aminated derivatives .
- Pharmacodynamic trade-offs : Improved bioavailability may reduce aqueous solubility (≤10 μM in PBS) .
Q. What are critical considerations for SAR studies of this compound derivatives?
- Design framework :
- Substitution patterns : Replace diethylamino with morpholine (improves solubility) or cyclopropylamine (enhances target selectivity) .
- Bioisosteres : Replace acetamide with sulfonamide to reduce hydrolysis susceptibility .
- Activity cliffs : Methylation of the 4-aminophenyl group abolishes Akt inhibition, highlighting the NH₂ group’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
